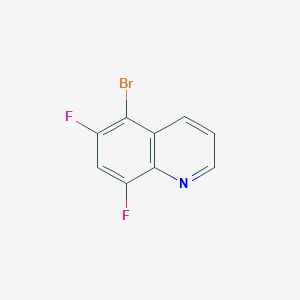
5-Bromo-6,8-difluoroquinoline
Overview
Description
5-Bromo-6,8-difluoroquinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,8-difluoroquinoline typically involves the nucleophilic substitution of halogen atoms on a quinoline precursor. One common method is the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which produces a mixture of fluorinated quinolines, including this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions using appropriate fluorinating agents and bromine sources. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6,8-difluoroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: Nucleophilic substitution of halogen atoms.
Cross-Coupling Reactions: Such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include fluorinating agents and bromine sources.
Suzuki–Miyaura Coupling: Typically involves palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted quinolines with different functional groups .
Scientific Research Applications
5-Bromo-6,8-difluoroquinoline has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active compounds with potential antibacterial, antineoplastic, and antiviral activities.
Agriculture: Employed in the development of agrochemicals with enhanced efficacy and stability.
Materials Science: Utilized in the synthesis of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-6,8-difluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The incorporation of fluorine atoms enhances its binding affinity and stability, leading to improved biological activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5,6,8-Trifluoroquinoline
- 6-Methoxyquinoline
- 7-Fluoro-4-chloroquinoline
Uniqueness
5-Bromo-6,8-difluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-6,8-difluoroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2N/c10-8-5-2-1-3-13-9(5)7(12)4-6(8)11/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUKKKPHRXHKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2Br)F)F)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


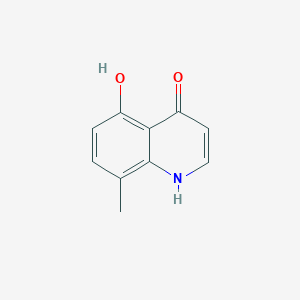
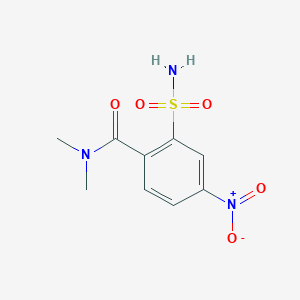
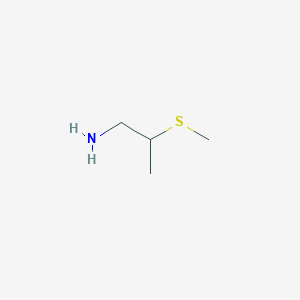

![2-(4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl acetate](/img/structure/B3248936.png)
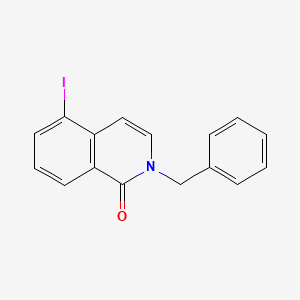
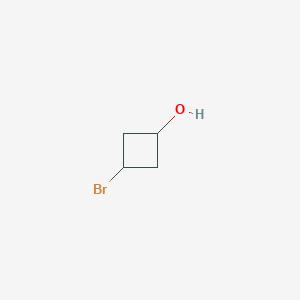
![(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B3248955.png)

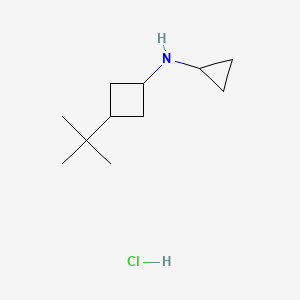
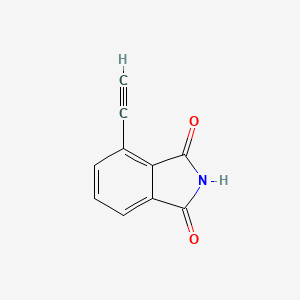
![ethyl 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B3249018.png)

![2-[(butan-2-yl)amino]-N-(2-chloro-6-methylphenyl)acetamide hydrochloride](/img/structure/B3249031.png)
